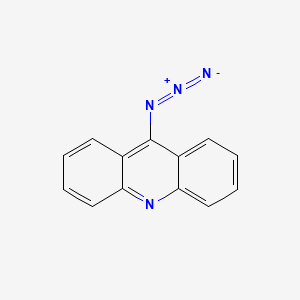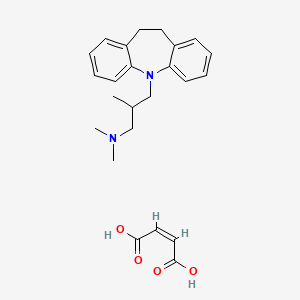
马来酸曲米普拉明
描述
Trimipramine maleate is a tricyclic antidepressant primarily used to treat major depressive disorder. It is also known for its sedative, anxiolytic, and weak antipsychotic effects, making it useful in treating insomnia, anxiety disorders, and psychosis . Unlike other tricyclic antidepressants, trimipramine maleate is a relatively weak monoamine reuptake inhibitor .
科学研究应用
作用机制
Target of Action
Trimipramine maleate primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2) which are expressed in the brain . These transporters play a crucial role in the regulation of neurotransmitters, which are key to transmitting signals in the brain.
Mode of Action
Trimipramine maleate acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . Unlike other tricyclic antidepressants, trimipramine was shown to cause only very weak inhibition of neuronal reuptake of the monoamines noradrenaline (NA) and serotonin (5-HT) .
Biochemical Pathways
The biochemical pathways affected by trimipramine maleate involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of norepinephrine and serotonin, trimipramine maleate increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signal transmission . It is thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .
Pharmacokinetics
Trimipramine maleate is rapidly absorbed from the gastrointestinal tract, reaching peak levels in about 2 hours . It is metabolized in the liver and excreted in urine and feces . The bioavailability of trimipramine maleate is reported to be 41% , and it has a protein binding capacity of 94.9% .
Result of Action
The molecular and cellular effects of trimipramine maleate’s action result in its antidepressant and anxiolytic effects . By increasing the levels of norepinephrine and serotonin, trimipramine maleate can help to alleviate symptoms of depression . Additionally, it has an anxiety-reducing sedative component to its action .
Action Environment
The action, efficacy, and stability of trimipramine maleate can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, health status, and the presence of other medications . Furthermore, it is known that tricyclic antidepressants like trimipramine maleate can accumulate in the brain (up to tenfold), which may enhance their therapeutic effects .
生化分析
Biochemical Properties
Trimipramine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to affect the reuptake of neurotransmitters such as norepinephrine and serotonin, although this effect is relatively weak compared to other tricyclic antidepressants . Trimipramine maleate also interacts with histamine receptors, contributing to its sedative properties .
Cellular Effects
Trimipramine maleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the sensitivity of presynaptic receptors in the cerebral cortex and hippocampus, leading to changes in neurotransmitter levels and receptor sensitivity . This compound also modulates the activity of anti-pain opioid systems in the central nervous system via an indirect serotonergic route .
Molecular Mechanism
The molecular mechanism of trimipramine maleate involves decreasing the reuptake of norepinephrine and serotonin (5-HT), although this effect is weak . The primary actions of trimipramine maleate are thought to be due to receptor antagonism, including antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities . These interactions contribute to its therapeutic effects in treating depression and anxiety disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimipramine maleate change over time. The compound is known to be stable, but its therapeutic effects may take up to two weeks to become apparent . Long-term studies have shown that trimipramine maleate can lead to changes in receptor sensitivity and neurotransmitter levels, which contribute to its antidepressant effects .
Dosage Effects in Animal Models
The effects of trimipramine maleate vary with different dosages in animal models. At low doses, it has been shown to have sedative and anxiolytic effects, while higher doses can lead to adverse effects such as agitation, confusion, and convulsions . The therapeutic window for trimipramine maleate is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .
Metabolic Pathways
Trimipramine maleate is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system . Its metabolites may contribute to its pharmacological effects, including potential monoamine reuptake inhibition . The compound’s metabolism can be influenced by other drugs that affect the cytochrome P450 system .
Transport and Distribution
Trimipramine maleate is rapidly absorbed and has a high protein binding rate of 93%-96% . It is distributed throughout the body, including the central nervous system, where it exerts its therapeutic effects . The compound’s distribution can be affected by factors such as protein binding and interactions with other drugs .
Subcellular Localization
The subcellular localization of trimipramine maleate involves its distribution to various cellular compartments, including the central nervous system . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors contribute to its therapeutic effects in treating depression and anxiety disorders .
准备方法
Synthetic Routes and Reaction Conditions: Trimipramine maleate is synthesized through a series of chemical reactions involving the condensation of dibenzazepine derivatives with appropriate alkylating agents. The process typically involves the following steps:
Formation of Dibenzazepine Core: The synthesis begins with the formation of the dibenzazepine core structure.
Alkylation: The dibenzazepine core is then alkylated using a suitable alkylating agent, such as 3-dimethylaminopropyl chloride, under basic conditions.
Formation of Maleate Salt: The final step involves the reaction of the resulting trimipramine base with maleic acid to form trimipramine maleate.
Industrial Production Methods: Industrial production of trimipramine maleate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Trimipramine maleate undergoes various chemical reactions, including:
Oxidation: Trimipramine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert trimipramine to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides of trimipramine.
Reduction Products: Reduced forms of trimipramine.
Substitution Products: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Imipramine: Another tricyclic antidepressant with a similar structure but stronger monoamine reuptake inhibition.
Amitriptyline: Known for its potent antidepressant and sedative effects, but with a different side effect profile.
Doxepin: Similar in structure and function, but with additional antihistamine properties.
Uniqueness of Trimipramine Maleate: Trimipramine maleate is unique among tricyclic antidepressants due to its relatively weak monoamine reuptake inhibition and its prominent sedative effects without significantly altering normal sleep architecture . This makes it particularly useful in treating depression accompanied by insomnia and anxiety.
属性
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
739-71-9 (Parent) | |
| Record name | Trimipramine maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045315 | |
| Record name | Trimipramine hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
521-78-8, 138283-60-0, 138283-61-1 | |
| Record name | Trimipramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimipramine hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimipramine hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMIPRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


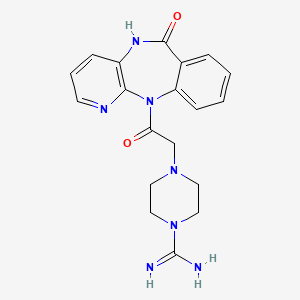
![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
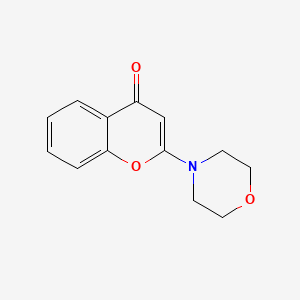
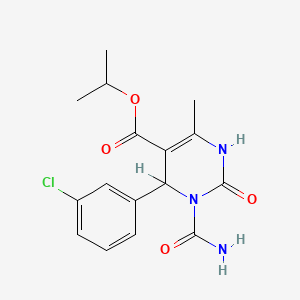
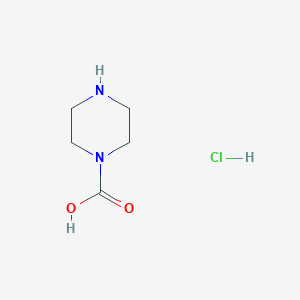
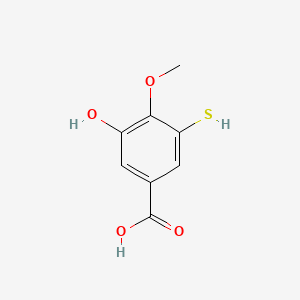

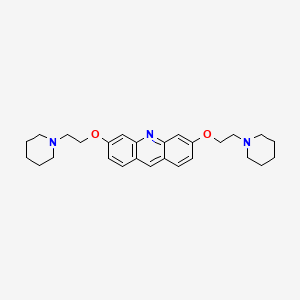
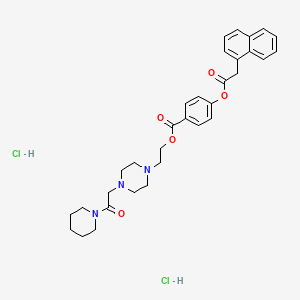
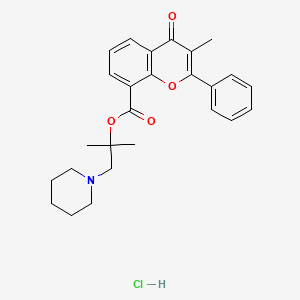
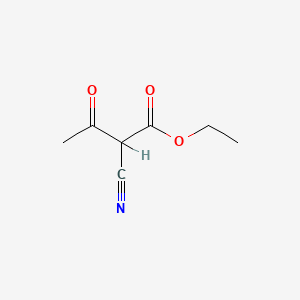
![1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1194594.png)
